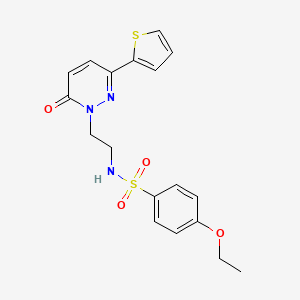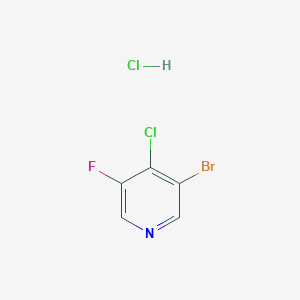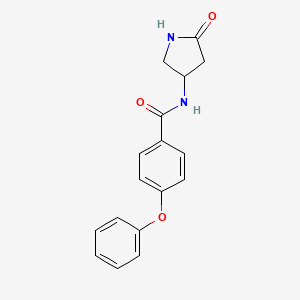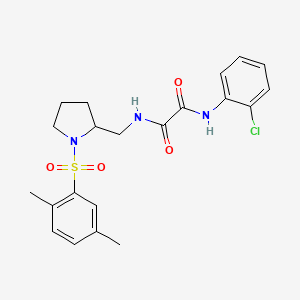
N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is not directly detailed in the provided papers. However, insights can be drawn from the synthesis of related compounds. In paper , a racemic compound was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine. This process involved the formation of amide bonds, which is a common strategy in synthesizing similar compounds. The synthesis likely involves activating the carboxylic acid followed by nucleophilic attack from the amine. In paper , the reaction of N-phenylmaltimide with chlorosulfonic acid produced a sulfonyl chloride, which further reacted with amines to form sulfonamides. This suggests that the synthesis of the target compound may involve the formation of a sulfonyl chloride intermediate, which could then react with an amine-containing pyrrolidine to form the sulfonamide linkage.
Molecular Structure Analysis
The molecular structure of the target compound would likely be characterized by the presence of an oxalamide group, a sulfonyl group attached to a dimethylphenyl moiety, and a chlorophenyl group. The structure could be elucidated using techniques such as single-crystal X-ray diffraction analysis, as demonstrated in paper for a different compound. This technique allows for the determination of the crystal structure, which provides information on the molecular conformation and the presence of any intermolecular interactions, such as hydrogen bonds, that may stabilize the structure.
Chemical Reactions Analysis
The chemical reactions involving the target compound would likely include its interaction with various nucleophiles and bases, given the presence of reactive functional groups such as the sulfonyl chloride and oxalamide. Paper describes how N-(p-chlorosulfonylphenyl)maleimide reacts with amines to substitute chlorine atoms and form sulfonamides. This suggests that the target compound could undergo similar nucleophilic substitution reactions, potentially leading to the formation of various derivatives depending on the reacting amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from its functional groups and molecular structure. The presence of the sulfonyl group would likely increase the compound's polarity, affecting its solubility in polar solvents. The chlorophenyl group could contribute to the compound's overall stability and reactivity towards electrophilic aromatic substitution. The oxalamide group might confer hydrogen bonding capabilities, influencing the compound's melting point and boiling point. The crystallographic data provided in paper for a different compound, such as the density and cell parameters, could be used as a reference for what might be expected for the target compound's crystal structure.
Wissenschaftliche Forschungsanwendungen
Reactions and Catalysis
A study by Ying Chen et al. (2023) demonstrated the efficacy of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes. The research highlights the compound's role in facilitating the formation of internal alkynes through a process requiring minimal catalytic inputs, thus presenting a significant advancement in organic synthesis and potential applications in pharmaceutical and material sciences Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023.
Material Science and Polymer Chemistry
In the realm of material science, a novel ortho-substituted sulfonyl-bridged diacid monomer containing chlorine side groups was synthesized by H. Kiani et al. (2013). This monomer was used to create polyamides with high refractive indices, excellent solubility, and good thermal stability. The study underscores the importance of such compounds in developing advanced polymeric materials with potential applications in optoelectronics and photonics H. Kiani, M. Nasef, A. Javadi, E. Abouzari‐Lotf, F. Nemati, 2013.
Advanced Synthesis Techniques
M. Bagley et al. (2005) explored the synthesis of dimethyl sulfomycinamate, showcasing a complex multistep Bohlmann-Rahtz heteroannulation reaction. This work illustrates the compound's utility in synthesizing complex molecular structures, offering insights into novel synthetic pathways that could be pivotal for developing new therapeutic agents M. Bagley, Krishna Chapaneri, James W. Dale, X. Xiong, J. Bower, 2005.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYIZCMOTWYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)

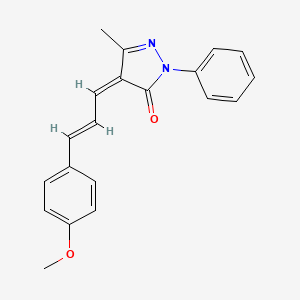
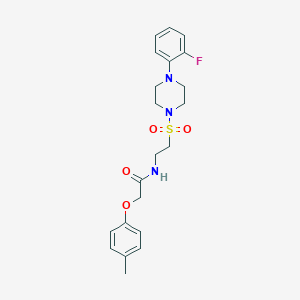
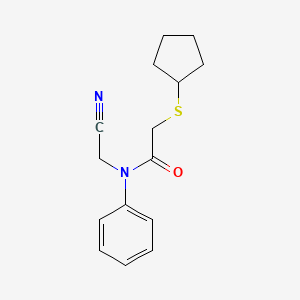
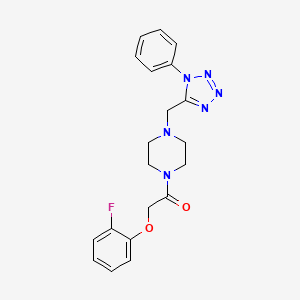
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)

